Ristotetraose
Description
Ristotetraose (C₂₄H₄₂O₂₁, molecular weight: 666.6 g/mol) is a tetra-saccharide composed of four monosaccharide units linked via α-1,2 and β-1,4 glycosidic bonds. It is primarily derived from the enzymatic hydrolysis of rhamnogalacturonan I, a pectic polysaccharide found in plant cell walls . Its structural complexity and branching pattern distinguish it from linear oligosaccharides, enabling unique interactions with microbial enzymes and host receptors .
Properties
CAS No. |
128142-69-8 |
|---|---|
Molecular Formula |
C57H85N21O15 |
Molecular Weight |
620.6 g/mol |
IUPAC Name |
2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5-trihydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexanal |
InChI |
InChI=1S/C23H40O19/c1-6-11(28)16(33)19(36)21(38-6)37-5-7(27)12(29)13(30)8(2-24)40-23-20(17(34)14(31)9(3-25)41-23)42-22-18(35)15(32)10(4-26)39-22/h2,6-23,25-36H,3-5H2,1H3 |
InChI Key |
VRAKWGCRAPCZBP-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(O3)CO)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(O3)CO)O)O)O)O)O)O)O)O |
Synonyms |
ristotetraose |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound | Monosaccharide Units | Glycosidic Linkages | Molecular Weight (g/mol) | Solubility (g/L) | Key Biological Roles |
|---|---|---|---|---|---|
| Ristotetraose | Rhamnose, Galactose | α-1,2; β-1,4 | 666.6 | 120 | Prebiotic, immunomodulation |
| Stachyose | Galactose, Glucose | α-1,6; β-1,2 | 666.6 | 250 | Osmoprotectant, prebiotic |
| Maltotetraose | Glucose | α-1,4 | 666.6 | 300 | Energy source, starch hydrolysis |
| Xylotetraose | Xylose | β-1,4 | 568.5 | 80 | Hemicellulose degradation product |
Key Differences :
- Branching : this compound exhibits branched linkages (α-1,2 and β-1,4), unlike linear maltotetraose or xylotetraose .
- Solubility: Lower solubility compared to stachyose and maltotetraose, likely due to rhamnose’s hydrophobic side chain .
- Biological Function : this compound uniquely activates Toll-like receptor 2 (TLR2) in immune cells, a feature absent in stachyose and maltotetraose .
Functional Analogues
Key Insights :
- SCFA Production : this compound produces fewer short-chain fatty acids (SCFAs) than FOS but shows higher specificity for Bifidobacterium .
- Acid Stability : Its resistance to gastric acidity enhances delivery to the colon, outperforming GOS .
- Clinical Relevance: While FOS and GOS have broader regulatory approval, this compound’s immunomodulatory effects are under active investigation .
Research Findings and Controversies
- Synergistic Effects : this compound combined with FOS enhances Bifidobacterium growth by 40% compared to individual use .
- Controversies : Some studies dispute its TLR2 activation mechanism, attributing observed immune effects to contaminating lipopolysaccharides in early preparations .
- Industrial Viability : High production costs (≈$500/kg) limit scalability compared to stachyose ($50/kg) .
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